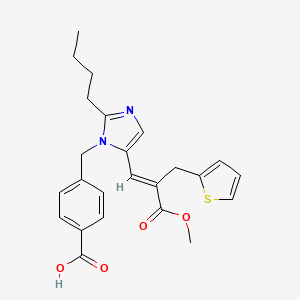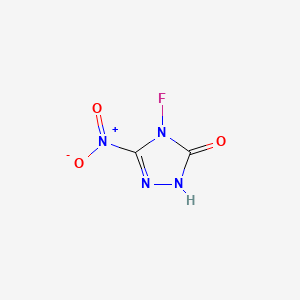
Boc-Lys(Boc)-Ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Lys(Boc)-Ome, also known as Nα,Nε-di-Boc-L-lysine methyl ester, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group is a widely used protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Boc)-Ome typically involves the protection of the amino groups of lysine with Boc groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-Boc-L-lysine. The next step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys(Boc)-Ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Amide Formation: Carboxylic acids, carbodiimides (e.g., DCC), and bases (e.g., triethylamine).
Major Products Formed
Deprotection: Lysine.
Ester Hydrolysis: Nα,Nε-di-Boc-L-lysine.
Amide Formation: Boc-protected peptides and proteins.
Aplicaciones Científicas De Investigación
Boc-Lys(Boc)-Ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Biomaterials: Used in the development of novel biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of Boc-Lys(Boc)-Ome primarily involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino groups of lysine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions, revealing the free amino groups for further functionalization or biological activity .
Comparación Con Compuestos Similares
Boc-Lys(Boc)-Ome is similar to other Boc-protected amino acids and derivatives, such as:
Boc-Lys-OH: Nα-Boc-L-lysine, used in peptide synthesis.
Boc-Lys(Z)-OH: Nε-Z-Nα-Boc-L-lysine, used in solid-phase peptide synthesis.
Fmoc-Lys(Boc)-OH: Nα-Fmoc-Nε-Boc-L-lysine, used in Fmoc-based peptide synthesis.
Compared to these compounds, this compound offers the advantage of having both amino groups protected, making it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C17H32N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
methyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22) |
Clave InChI |
WLPJOHSPBBUIQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
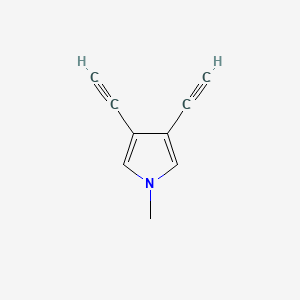
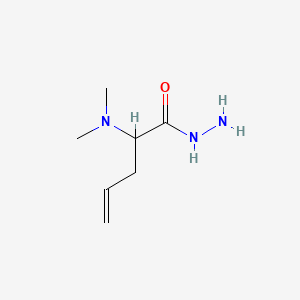
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
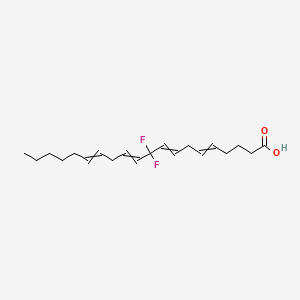



![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)

